8S-hydroxy-9E,11Z,14Z-eicosatrienoic acid

説明

8(S)-HETrE is an 8-HETrE.

作用機序

Target of Action

The primary target of 8S-hydroxy-9E,11Z,14Z-eicosatrienoic acid, also known as 8(S)-HETrE, is the enzyme 5-lipoxygenase (5-LO) . This enzyme plays a crucial role in the metabolism of the ω-6 fatty acid γ-linolenic acid (GLA) to form 8(S)-HETrE .

Mode of Action

8(S)-HETrE is formed from GLA by 5-lipoxygenase (5-LO) via a dihomo-γ-linolenic acid intermediate . The interaction of 8(S)-HETrE with its target enzyme leads to changes in the metabolic pathways of GLA, influencing the production of various lipid mediators .

Biochemical Pathways

8(S)-HETrE is involved in the lipoxygenase pathways . It is a metabolite of the ω-6 fatty acid γ-linolenic acid (GLA), and its formation involves the action of the enzyme 5-lipoxygenase (5-LO) on GLA . This pathway plays a significant role in lipid biochemistry and metabolic diseases .

Pharmacokinetics

It is known that the compound is supplied in solution, suggesting that it may be well-absorbed and distributed in the body

Result of Action

The action of 8(S)-HETrE has been studied in the context of diet-induced obesity. In a mouse model of high-fat high-sucrose diet-induced obesity, serum levels of 8(S)-HETrE were found to be decreased . This suggests that the compound may play a role in lipid metabolism and the development of obesity .

Action Environment

The action of 8(S)-HETrE can be influenced by environmental factors such as diet. For instance, a high-fat high-sucrose diet has been shown to decrease serum levels of 8(S)-HETrE . Additionally, the compound is sensitive to oxygen and direct sunlight, which can affect its stability .

生化学分析

Biochemical Properties

8S-hydroxy-9E,11Z,14Z-eicosatrienoic acid interacts with various enzymes and proteins in biochemical reactions. It is formed from GLA by the enzyme 5-lipoxygenase (5-LO) . The nature of these interactions involves the conversion of GLA to this compound via a dihomo-γ-linolenic acid intermediate .

Cellular Effects

It has been observed that serum levels of this compound are decreased in a mouse model of high-fat high-sucrose diet-induced obesity . This suggests that it may play a role in lipid metabolism and could potentially influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its formation from GLA by the enzyme 5-lipoxygenase (5-LO) This process may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited. It is known that this compound is unstable to oxygen and direct sunlight , suggesting that it may degrade over time under certain conditions.

Metabolic Pathways

This compound is involved in the metabolic pathway of the ω-6 fatty acid γ-linolenic acid (GLA) . It is formed from GLA by the enzyme 5-lipoxygenase (5-LO) via a dihomo-γ-linolenic acid intermediate . This process may involve interactions with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels.

生物活性

8S-hydroxy-9E,11Z,14Z-eicosatrienoic acid (8S-HETrE) is a polyunsaturated fatty acid derived from arachidonic acid, playing a significant role in various biological processes. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

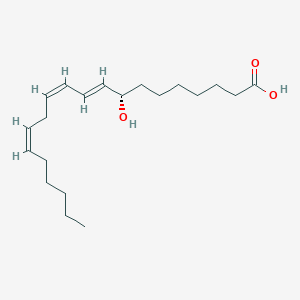

- Molecular Formula : C20H34O3

- Molecular Weight : 322.48 g/mol

- Structural Features : Contains a hydroxyl group at the 8th carbon position and double bonds at the 9th, 11th, and 14th positions.

The unique structure of 8S-HETrE contributes to its reactivity and interaction with biological membranes and proteins, influencing cellular signaling pathways.

8S-HETrE is primarily synthesized via the enzyme 5-lipoxygenase (5-LO) from gamma-linolenic acid (GLA). This synthesis occurs through the following pathway:

- Conversion of GLA to dihomo-γ-linolenic acid (DGLA) .

- Oxidation by 5-LO , leading to the formation of 8S-HETrE.

This compound acts as a signaling molecule in inflammatory responses and has implications in cardiovascular health. Its hydroxyl group enhances its ability to interact with various receptors, particularly G-protein coupled receptors (GPCRs) involved in inflammation.

Inflammatory Response Modulation

Research indicates that 8S-HETrE plays a significant role in modulating inflammatory responses:

- It can inhibit the production of pro-inflammatory cytokines.

- It has been shown to reduce inflammation in animal models of colitis and obesity.

Cardiovascular Health

Studies suggest that this compound may have protective effects against cardiovascular diseases:

- It influences endothelial function and may improve vascular health by modulating nitric oxide production .

Study on Reproductive Health

A study focused on reproductive functions indicated that treatment with 8S-HETrE could influence reproductive hormones and fertility in animal models. The findings suggested potential applications in reproductive health management.

Obesity Model Research

In a mouse model subjected to a high-fat diet, serum levels of 8S-HETrE were observed to decrease significantly. This decrease correlated with increased inflammatory markers, suggesting that maintaining adequate levels of this compound may be crucial for managing diet-induced obesity.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 8-hydroxy-5Z,9E,11Z,14Z-eicosatetraenoic acid | Four double bonds | Contains an additional double bond compared to eicosatrienoic acid |

| Arachidonic Acid | Precursor fatty acid | Lacks the hydroxyl group at position 8 |

| Gamma-Linolenic Acid | Three double bonds | Precursor for synthesis but lacks hydroxyl modification |

The distinct hydroxylation pattern of 8S-HETrE differentiates it from other fatty acids, contributing to its unique biological activities.

特性

IUPAC Name |

(8S,9E,11Z,14Z)-8-hydroxyicosa-9,11,14-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O3/c1-2-3-4-5-6-7-8-9-10-13-16-19(21)17-14-11-12-15-18-20(22)23/h6-7,9-10,13,16,19,21H,2-5,8,11-12,14-15,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,16-13+/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKIQVURLERJJCK-RDCCVJQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CC=CC(CCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C=C\[C@H](CCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401334844 | |

| Record name | 8S-Hydroxy-9E,11Z,14Z-eicosatrienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401334844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889573-69-7 | |

| Record name | 8S-Hydroxy-9E,11Z,14Z-eicosatrienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401334844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。